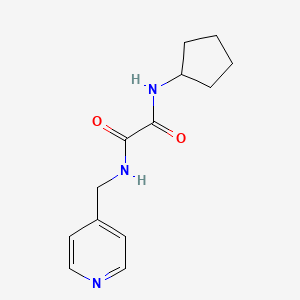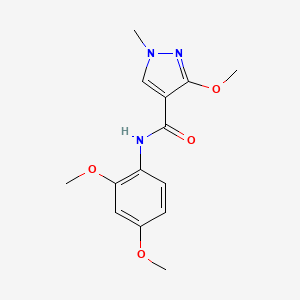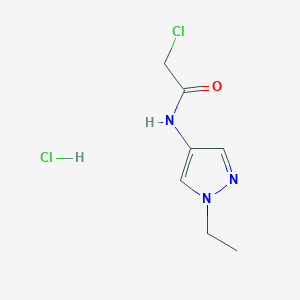
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a complex organic compound featuring a benzimidazole core Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science
作用機序
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to detail the exact mode of action of “1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole”. Benzimidazole derivatives often act by binding to their target and modulating its activity .
Biochemical Pathways
Benzimidazole derivatives can affect a variety of pathways depending on their specific targets .
準備方法
The synthesis of 1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Styryl Group: This step often involves a Heck reaction, where a styrene derivative is coupled with the benzimidazole core using a palladium catalyst.
Addition of the Tert-butylbenzyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where tert-butylbenzyl chloride reacts with the benzimidazole core in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
化学反応の分析
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the styryl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other electrophiles replace hydrogen atoms. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction may produce benzimidazole ethyl derivatives.
科学的研究の応用
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
類似化合物との比較
Similar compounds to 1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole include other benzimidazole derivatives with different substituents. Some examples are:
1-(4-Methylbenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole: Similar structure but with a methyl group instead of a tert-butyl group.
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-vinyl-1H-1,3-benzimidazole: Similar structure but with a vinyl group instead of a styryl group.
1-(4-(Tert-butyl)benzyl)-5,6-dimethyl-2-phenyl-1H-1,3-benzimidazole: Similar structure but with a phenyl group instead of a styryl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2/c1-20-17-25-26(18-21(20)2)30(19-23-11-14-24(15-12-23)28(3,4)5)27(29-25)16-13-22-9-7-6-8-10-22/h6-18H,19H2,1-5H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMZRPRXDRZFMK-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2710668.png)


![4-[(Methoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2710673.png)



![4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2710679.png)
![N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2710680.png)
![ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2710681.png)


![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2710686.png)

